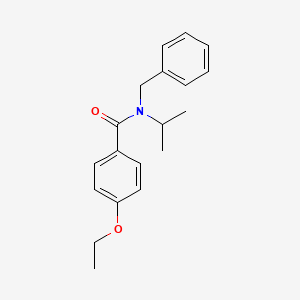![molecular formula C15H20N4OS B5877457 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5877457.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with carbothioamide derivatives.
Coupling Reaction: The triazole derivative is then coupled with 2-(propan-2-yl)phenyl acetic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to introduce various functional groups.
Biology
In biological research, triazole derivatives are known for their antimicrobial and antifungal properties . This compound may be studied for its potential use as an antimicrobial agent.
Medicine
In medicinal chemistry, triazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents . This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, triazole derivatives are used in the production of dyes, pesticides, and corrosion inhibitors . This compound may find applications in these areas as well.
Wirkmechanismus
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes or receptors, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Imidazole Derivatives: Compounds like imidazole share the five-membered ring structure with nitrogen atoms and have similar chemical properties.
Uniqueness
What sets 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the sulfanyl group and the isopropylphenyl moiety can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10(2)12-7-5-6-8-13(12)16-14(20)9-21-15-18-17-11(3)19(15)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYEVLIDCSDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)
![[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B5877394.png)
![N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide](/img/structure/B5877410.png)




![2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5877456.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B5877476.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
